Methyl 2-(4-benzylpiperazin-1-yl)acetate Methyl 2-(4-benzylpiperazin-1-yl)acetate
Brand Name: Vulcanchem
CAS No.: 179869-10-4
VCID: VC21276957
InChI: InChI=1S/C14H20N2O2/c1-18-14(17)12-16-9-7-15(8-10-16)11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3
SMILES: COC(=O)CN1CCN(CC1)CC2=CC=CC=C2
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol

Methyl 2-(4-benzylpiperazin-1-yl)acetate

CAS No.: 179869-10-4

Cat. No.: VC21276957

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(4-benzylpiperazin-1-yl)acetate - 179869-10-4

Specification

CAS No. 179869-10-4
Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
IUPAC Name methyl 2-(4-benzylpiperazin-1-yl)acetate
Standard InChI InChI=1S/C14H20N2O2/c1-18-14(17)12-16-9-7-15(8-10-16)11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3
Standard InChI Key PZUTXFJKMUIAKA-UHFFFAOYSA-N
SMILES COC(=O)CN1CCN(CC1)CC2=CC=CC=C2
Canonical SMILES COC(=O)CN1CCN(CC1)CC2=CC=CC=C2

Introduction

Chemical Structure and Properties

Molecular Composition and Structure

Methyl 2-(4-benzylpiperazin-1-yl)acetate presents a characteristic arrangement consisting of a piperazine ring core with two key substituents: a benzyl group attached to one nitrogen atom and a methyl acetate group at the other nitrogen position. The compound has a molecular formula of C14H20N2O2, indicating the presence of 14 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The spatial arrangement of these atoms creates a three-dimensional structure with specific chemical and biological properties that contribute to its pharmaceutical relevance.

The piperazine ring forms the central scaffold of the molecule, providing a rigid cyclic structure with two nitrogen atoms in positions 1 and 4. These nitrogen atoms serve as key attachment points for the functional groups that define the compound's identity and reactivity. The benzyl group, consisting of a phenyl ring attached to a methylene linker, occupies the N4 position of the piperazine ring, while the acetate moiety connects to the N1 position.

Physical and Chemical Characteristics

Methyl 2-(4-benzylpiperazin-1-yl)acetate exhibits several important physical and chemical properties that influence its behavior in biological systems and synthetic applications. These properties are summarized in Table 1.

PropertyValue/Description
Molecular Weight248.33 g/mol
Physical StateCrystalline solid at room temperature
SolubilitySoluble in organic solvents (methanol, dichloromethane, chloroform); limited water solubility
Melting PointApproximately 78-82°C
LogPEstimated 2.3-2.7 (indicating moderate lipophilicity)
pKaApproximately 7.5-8.2 (for the piperazine nitrogen)

The moderate lipophilicity (LogP) of the compound suggests a reasonable balance between hydrophilic and lipophilic properties, which is favorable for membrane permeability and drug-like characteristics. The pKa value indicates that under physiological conditions, a significant proportion of the compound exists in its protonated form, which can influence its distribution in biological compartments.

Spectroscopic Identification

Identification and characterization of Methyl 2-(4-benzylpiperazin-1-yl)acetate typically employ multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinctive signals for the aromatic protons of the benzyl group (7.2-7.4 ppm), the methylene protons adjacent to the nitrogen atoms (2.4-2.8 ppm), and the methyl ester group (3.7 ppm). Infrared (IR) spectroscopy identifies the characteristic carbonyl stretching vibration of the ester group at approximately 1730-1750 cm⁻¹, providing further confirmation of the compound's structure.

Synthetic Methodologies

Principal Synthetic Routes

Several synthetic pathways can be employed to prepare Methyl 2-(4-benzylpiperazin-1-yl)acetate, with nucleophilic substitution reactions representing the most common approach. The synthesis typically involves the reaction between 1-benzylpiperazine and a suitable acetate derivative, such as methyl bromoacetate or methyl chloroacetate. This reaction proceeds through a nucleophilic attack by the non-substituted nitrogen of the piperazine ring on the α-carbon of the acetate derivative.

The general reaction scheme can be represented as:

1-Benzylpiperazine + Methyl haloacetate → Methyl 2-(4-benzylpiperazin-1-yl)acetate + Hydrogen halide

The generated hydrogen halide is typically neutralized by an added base such as triethylamine or potassium carbonate, which serves to drive the reaction to completion by preventing protonation of the nucleophilic nitrogen.

Reaction Conditions and Optimization

The reaction conditions significantly influence the yield and purity of Methyl 2-(4-benzylpiperazin-1-yl)acetate. Table 2 summarizes typical reaction parameters and their effects on the synthesis.

ParameterTypical RangeOptimal ConditionsEffect on Synthesis
Temperature0-80°C25-40°CHigher temperatures increase reaction rate but may promote side reactions
SolventAcetonitrile, DMF, DCMAcetonitrilePolar aprotic solvents facilitate nucleophilic substitution
BaseEt₃N, K₂CO₃, Na₂CO₃K₂CO₃Bases neutralize HX byproduct and prevent N-protonation
Reaction Time4-24 hours8-12 hoursExtended times improve conversion but may lead to degradation
Molar Ratio (haloacetate:piperazine)1:1 to 1.5:11.2:1Slight excess of haloacetate improves conversion

Optimization of these parameters has demonstrated that conducting the reaction in acetonitrile at 30-35°C for 10-12 hours with potassium carbonate as the base typically provides yields exceeding 85% with high purity. The use of phase-transfer catalysts such as tetrabutylammonium bromide can further enhance reaction efficiency, particularly when less reactive haloacetates are employed.

Purification Techniques

After synthesis, purification of Methyl 2-(4-benzylpiperazin-1-yl)acetate generally involves a combination of techniques to remove unreacted starting materials, byproducts, and salts. Common purification methods include:

  • Extraction with organic solvents (e.g., ethyl acetate or dichloromethane) followed by washing with aqueous solutions to remove inorganic salts and polar impurities.

  • Column chromatography on silica gel using gradient elution with mixtures of ethyl acetate and hexane or dichloromethane and methanol.

  • Recrystallization from appropriate solvent systems such as ethyl acetate/hexane or methanol/diethyl ether to obtain high-purity crystalline material.

The choice of purification method depends on the scale of synthesis, the nature of impurities present, and the required purity level for the intended application. For analytical or pharmaceutical grade material, multiple purification steps may be necessary to achieve >99% purity.

Biological Activities and Pharmacology

Neuropharmacological Properties

Methyl 2-(4-benzylpiperazin-1-yl)acetate belongs to a class of compounds that demonstrate significant activity in the central nervous system. The piperazine scaffold is a privileged structure in neuropharmacology, appearing in numerous clinically approved drugs targeting various neuroreceptors. Compounds containing the piperazine ring substituted with a benzyl group often exhibit affinity for serotonergic receptors, particularly the 5-HT1A subtype, which plays crucial roles in mood regulation, anxiety, and depression.

The presence of the acetate moiety in Methyl 2-(4-benzylpiperazin-1-yl)acetate provides a handle for further functionalization and may contribute to specific receptor interactions through hydrogen bonding or other non-covalent interactions. While specific binding data for this exact compound is limited in the available literature, structure-activity relationship studies of similar compounds suggest moderate to high affinity for serotonin and dopamine receptors.

Antimicrobial Activity

Derivatives of piperazine have demonstrated various antimicrobial properties against a range of bacterial and fungal pathogens. Methyl 2-(4-benzylpiperazin-1-yl)acetate serves as a precursor for synthesizing compounds with enhanced antimicrobial activity. The antimicrobial activity typically manifests through multiple mechanisms, including disruption of cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis.

Table 3 presents a comparison of antimicrobial activities observed with structurally related compounds, providing context for the potential activity of Methyl 2-(4-benzylpiperazin-1-yl)acetate.

Compound TypeGram-Positive ActivityGram-Negative ActivityAntifungal ActivityProposed Mechanism
N-benzylpiperazine derivativesModerate to HighLow to ModerateVariableMembrane disruption
Piperazine-acetate derivativesModerateModerateLow to ModerateEnzyme inhibition
Benzylpiperazine-amide derivativesHighModerateModerate to HighMultiple mechanisms

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

Methyl 2-(4-benzylpiperazin-1-yl)acetate serves as a valuable synthetic intermediate in medicinal chemistry, particularly in the development of compounds targeting central nervous system disorders. The ester group provides a convenient handle for further derivatization through transesterification, hydrolysis to the corresponding acid, or conversion to amides, hydrazides, or hydroxamic acids. These transformations generate compound libraries with diverse pharmacological profiles.

The synthetic versatility of this compound is demonstrated by its application in reductive amination reactions with aromatic aldehydes using sodium cyanoborohydride in methanol, leading to more complex molecules with enhanced pharmacological properties. This approach has been successfully employed in the synthesis of compounds with potential applications in neurodegenerative disorders, psychiatric conditions, and pain management.

Development of Coumarin Derivatives

One significant application of Methyl 2-(4-benzylpiperazin-1-yl)acetate is in the synthesis of coumarin derivatives with broad-spectrum antibacterial activity. Coumarins represent an important class of heterocyclic compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of the benzylpiperazine moiety into the coumarin scaffold has been shown to enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.

The synthetic pathway typically involves the reaction of the acetate group with appropriately substituted salicylaldehydes or phenols under basic conditions, followed by cyclization to form the coumarin ring system. The resulting hybrid molecules combine the pharmacological properties of both structural components, often leading to synergistic effects and improved efficacy.

Analytical Methods and Characterization

Chromatographic Techniques

High-performance liquid chromatography (HPLC) represents the primary analytical method for the quantification and purity assessment of Methyl 2-(4-benzylpiperazin-1-yl)acetate. Reverse-phase HPLC using C18 columns and mobile phases consisting of acetonitrile/water with appropriate buffer systems typically provides excellent separation of the compound from related substances. UV detection at 220-254 nm allows for sensitive quantification, with detection limits in the low nanogram range.

Spectroscopic Methods

Multiple spectroscopic techniques contribute to the comprehensive characterization of Methyl 2-(4-benzylpiperazin-1-yl)acetate:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed structural information. Key diagnostic signals in the ¹H NMR spectrum include:

    • Aromatic protons: 7.2-7.4 ppm (multiplet)

    • Benzylic CH₂: 3.5 ppm (singlet)

    • Piperazine ring protons: 2.4-2.8 ppm (multiplets)

    • Acetate CH₂: 3.1 ppm (singlet)

    • Methyl ester: 3.7 ppm (singlet)

  • Infrared (IR) Spectroscopy: Characteristic absorption bands include:

    • C=O stretching: 1730-1750 cm⁻¹

    • C-O stretching: 1200-1250 cm⁻¹

    • Aromatic C=C stretching: 1450-1600 cm⁻¹

    • C-N stretching: 1000-1350 cm⁻¹

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) typically yields the protonated molecular ion [M+H]⁺ at m/z 249, with characteristic fragmentation patterns involving cleavage of the piperazine ring and loss of the ester group.

These complementary techniques provide robust confirmation of structure and purity when applied in combination.

Future Research Directions

Design of Novel Derivatives

Future research on Methyl 2-(4-benzylpiperazin-1-yl)acetate will likely focus on the design and synthesis of novel derivatives with enhanced pharmacological properties. Promising directions include:

  • Introduction of various substituents on the benzyl ring to modulate receptor selectivity and binding affinity.

  • Conversion of the ester to bioisosteric groups such as oxadiazoles, thiadiazoles, or tetrazoles to enhance metabolic stability while maintaining biological activity.

  • Development of dual-action compounds by incorporating additional pharmacophoric groups that target complementary biological pathways.

  • Exploration of stereochemical aspects through the synthesis and evaluation of enantiomerically pure derivatives, which may exhibit significant differences in receptor binding and biological activity.

These approaches, guided by molecular modeling and structure-based design, hold promise for developing compounds with improved efficacy and safety profiles.

Advanced Biological Evaluation

Comprehensive evaluation of the biological activities of Methyl 2-(4-benzylpiperazin-1-yl)acetate and its derivatives requires advanced in vitro and in vivo studies:

  • Detailed receptor binding and functional assays to determine affinity, selectivity, and efficacy at specific molecular targets.

  • Metabolic stability studies using liver microsomes and hepatocytes to identify metabolic pathways and potential active metabolites.

  • In vitro blood-brain barrier permeability assessments to evaluate CNS penetration potential for neurologically active derivatives.

  • In vivo pharmacokinetic studies to determine absorption, distribution, metabolism, and excretion (ADME) properties.

  • Efficacy studies in relevant animal models of disease to validate therapeutic potential.

These comprehensive evaluations will provide valuable insights into the pharmacological potential of this class of compounds and guide further optimization efforts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator